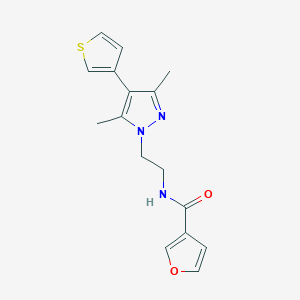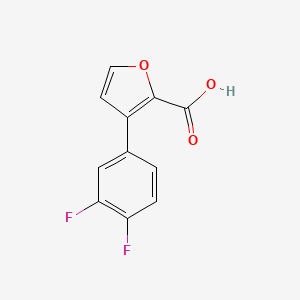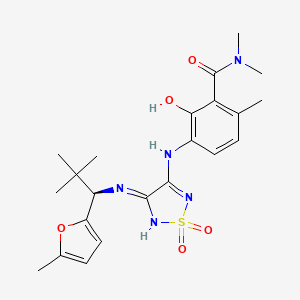![molecular formula C22H19N5O5S B2820889 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide CAS No. 958718-91-7](/img/structure/B2820889.png)
2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H19N5O5S and its molecular weight is 465.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Quinazolinone derivatives are synthesized through various chemical transformations. For example, the synthesis of bis-quinazolines involves the condensation of chloroacetyl chloride with amino derivatives, followed by cyclization and reaction with nucleophiles. These chemical transformations enable the creation of compounds with potential biological activities (Markosyan et al., 2018).
Antimicrobial Activity
Certain quinazolinone derivatives exhibit antimicrobial activity. Studies have explored the reactivity of acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with significant antimicrobial properties. These findings highlight the potential of quinazolinone derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Anticancer Effects and Molecular Docking Studies
Quinazolinone derivatives have been investigated for their anticancer effects. Molecular docking studies indicate that certain derivatives can bind effectively to cancer-related targets, suggesting their potential as chemotherapeutic agents. The use of green synthesis methods to produce these compounds underlines the importance of eco-friendly approaches in drug development (Laxminarayana et al., 2021).
Potential as Nonclassical Antifolate Inhibitors
Quinazolinone derivatives have also been evaluated as nonclassical antifolate inhibitors of thymidylate synthase, showcasing their potential in treating certain cancers. The synthesis of novel derivatives and their evaluation against various targets offer insights into their therapeutic applications (Gangjee et al., 1996).
Propiedades
IUPAC Name |
2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S/c23-18(28)10-33-22-26-14-4-2-1-3-13(14)20-25-15(21(30)27(20)22)8-19(29)24-9-12-5-6-16-17(7-12)32-11-31-16/h1-7,15H,8-11H2,(H2,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVHJWCOALJTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B2820809.png)
![N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2820810.png)


![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2820816.png)
![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)
![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2820820.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2820822.png)
![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)
![1-(methylsulfonyl)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2820827.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)
